3-Chloro-5-methoxy-4-propoxybenzoic acid
Description
Significance of Benzoic Acid Derivatives in Organic Synthesis and Medicinal Chemistry Research
Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental building blocks in the world of chemistry. bldpharm.com Their structural versatility allows for a wide range of chemical modifications, making them invaluable starting materials, or scaffolds, for the synthesis of more complex molecules. nih.govgoogle.com In organic synthesis, the carboxylic acid group of benzoic acid derivatives can be readily transformed into other functional groups, such as esters, amides, and acid chlorides, opening up a plethora of synthetic possibilities.
The significance of these compounds is particularly pronounced in medicinal chemistry. The benzoic acid moiety is a common feature in many biologically active compounds and pharmaceuticals. nih.gov By introducing various substituents onto the benzene (B151609) ring, chemists can fine-tune the electronic and steric properties of the molecule to enhance its interaction with biological targets like enzymes and receptors. This targeted modification is a key strategy in the discovery and development of new drugs. For instance, substituted benzoic acids are integral to the synthesis of novel anticancer agents and inhibitors of specific protein phosphatases. researchgate.netbiosynth.com
Overview of 3-Chloro-5-methoxy-4-propoxybenzoic Acid within the Class of Substituted Benzoic Acids
Within the extensive family of substituted benzoic acids lies this compound. This compound is a solid at room temperature and is characterized by the presence of three different functional groups attached to the central benzene ring: a chloro group, a methoxy (B1213986) group, and a propoxy group, in addition to the defining carboxylic acid group. nih.govmdpi.com Its structure positions it as a chemical intermediate, a compound produced during the synthesis of a final product. chiralen.com While detailed research focusing exclusively on this specific molecule is limited, its structural features suggest its potential utility in the synthesis of more complex, potentially bioactive, molecules.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These identifiers and properties are crucial for its characterization and handling in a laboratory setting.
| Property | Value |
| CAS Number | 723245-44-1 |
| Molecular Formula | C₁₂H₁₅ClO₄ |
| Molecular Weight | 258.7 g/mol |
| Purity | Typically ≥95% |
Table 1: Physicochemical properties of this compound. Data sourced from chemical supplier information. nih.gov
Related Compounds in Research
The study of structurally similar compounds can provide insights into the potential applications of this compound. Research on related substituted benzoic acids is more extensive.
For example, 3-Chloro-5-methoxybenzoic acid (CAS No. 82477-67-6) shares the chloro and methoxy substituents. nih.gov It is also a chemical intermediate used in various research applications. nih.gov
| Property | Value |
| CAS Number | 82477-67-6 |
| Molecular Formula | C₈H₇ClO₃ |
| Molecular Weight | 186.59 g/mol |
Table 2: Properties of the related compound 3-Chloro-5-methoxybenzoic acid. nih.gov
Another related compound, 3-Chloro-4-propoxybenzoic acid (CAS No. 76327-32-7), features the chloro and propoxy groups. mdpi.com Its properties are also well-documented.
| Property | Value |
| CAS Number | 76327-32-7 |
| Molecular Formula | C₁₀H₁₁ClO₃ |
| Molecular Weight | 214.64 g/mol |
Table 3: Properties of the related compound 3-Chloro-4-propoxybenzoic acid. mdpi.com
The synthesis of the drug Bosutinib (B1684425), a tyrosine kinase inhibitor, notably starts from 3-methoxy-4-hydroxybenzoic acid , highlighting the role of similar substituted benzoic acids as key starting materials in the pharmaceutical industry. chiralen.com
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-methoxy-4-propoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO4/c1-3-4-16-10-8(12)5-7(11(13)14)6-9(10)15-2/h5-6H,3-4H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZBTNGCKVYNFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro 5 Methoxy 4 Propoxybenzoic Acid and Its Analogues
Halogenation Strategies for Benzoic Acid Precursors
The introduction of a chlorine atom at the C-3 position of the benzoic acid ring requires careful consideration of the directing effects of the existing substituents. The methoxy (B1213986) and propoxy groups are ortho-, para-directing, while the carboxylic acid group is a meta-director.
In a precursor such as 3-methoxy-4-propoxybenzoic acid, the positions ortho and para to the alkoxy groups are activated. However, direct chlorination would likely lead to a mixture of products. A more controlled approach might involve a directed ortho-metalation strategy or the use of specific halogenating agents that can overcome the inherent directing effects. For instance, palladium-catalyzed C-H halogenation has emerged as a powerful tool for the regioselective functionalization of arenes.
A plausible route could start from 3-methoxy-4-hydroxybenzoic acid (vanillic acid). Propoxylation of the hydroxyl group, followed by chlorination, would be a key sequence. The regioselectivity of the chlorination step would be crucial.
| Precursor | Halogenating Agent | Conditions | Product | Yield (%) |
| 3-Methoxy-4-propoxybenzoic acid | SO₂Cl₂ | Inert solvent, catalyst | 3-Chloro-5-methoxy-4-propoxybenzoic acid | Variable |
| 3-Methoxy-4-hydroxybenzoic acid | Cl₂ | Acetic acid | 5-Chloro-3-methoxy-4-hydroxybenzoic acid | Moderate |
Etherification Reactions for Methoxy and Propoxy Moiety Introduction
The Williamson ether synthesis is a classical and widely used method for the formation of ether linkages and is highly applicable in this context. biosynth.comresearchgate.netnih.gov This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Starting from a dihydroxybenzoic acid derivative, such as 3,5-dihydroxybenzoic acid, sequential etherification can be employed. The selective mono-methylation and subsequent mono-propoxylation would require careful control of reaction conditions, potentially involving protecting groups to ensure the desired regioselectivity.
A more direct approach could start from 3-chloro-5-hydroxybenzoic acid. slideshare.net Etherification of the hydroxyl group with a propyl halide would yield a key intermediate.
| Starting Material | Alkylating Agent | Base | Solvent | Product |
| 3,5-Dihydroxybenzoic acid methyl ester | Methyl iodide (1 eq.) | K₂CO₃ | Acetone | Methyl 3-hydroxy-5-methoxybenzoate |
| Methyl 3-hydroxy-5-methoxybenzoate | Propyl bromide | K₂CO₃ | DMF | Methyl 3-methoxy-5-propoxybenzoate |
| 3-Chloro-5-hydroxybenzoic acid | Propyl iodide | NaOH | Ethanol | 3-Chloro-5-propoxybenzoic acid |
Carboxylic Acid Functional Group Installation and Modification (e.g., Oxidation of Aldehydes)
The carboxylic acid group can be introduced at various stages of the synthesis. A common method is the oxidation of a benzylic carbon. For instance, a substituted toluene (B28343) derivative can be oxidized to the corresponding benzoic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.
A synthetic route could be designed to produce 3-chloro-5-methoxy-4-propyltoluene. Subsequent oxidation of the propyl group would yield the target benzoic acid. However, controlling the oxidation to the carboxylic acid without affecting other functional groups is a key consideration. A more controlled method would be the oxidation of a corresponding benzaldehyde (B42025) or benzyl (B1604629) alcohol. For example, the oxidation of 3-chloro-5-methoxy-4-propoxybenzaldehyde (B1636098) would provide the desired carboxylic acid under milder conditions.
| Substrate | Oxidizing Agent | Conditions | Product |
| 3-Chloro-5-methoxy-4-propyltoluene | KMnO₄ | Alkaline, heat | This compound |
| 3-Chloro-5-methoxy-4-propoxybenzaldehyde | Ag₂O | NaOH, H₂O | This compound |
| 3-Chloro-5-methoxy-4-propoxybenzyl alcohol | PCC | Dichloromethane | 3-Chloro-5-methoxy-4-propoxybenzaldehyde |
Directed Ortho Metalation and Subsequent Electrophilic Quenching Approaches
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. orgsyn.orgmdpi.comresearchgate.net The carboxylate group, as well as alkoxy groups, can act as directing metalation groups (DMGs). By treating a substituted benzoic acid with a strong base like n-butyllithium or s-butyllithium, a proton ortho to the DMG can be selectively removed, creating a nucleophilic aryllithium species. This intermediate can then be quenched with an electrophile to introduce a new substituent with high regiocontrol.
For the synthesis of this compound, one could envision starting with 3,5-dimethoxybenzoic acid. A directed metalation at the C-4 position, followed by quenching with a propylating agent, and subsequent selective demethylation and chlorination could be a potential, albeit complex, route. Alternatively, starting with 3-methoxy-4-propoxybenzoic acid, a directed metalation at the C-5 position followed by quenching with a chlorinating agent could be explored. The choice of the base and reaction conditions is critical to control the regioselectivity of the metalation. chiralen.comnih.gov
| Substrate | Base/Reagent | Electrophile | Product |
| 3,5-Dimethoxybenzoic acid | s-BuLi/TMEDA | Propyl iodide | 4-Propyl-3,5-dimethoxybenzoic acid |
| 3-Methoxybenzoic acid | n-BuLi/t-BuOK | C₂Cl₆ | 2-Chloro-3-methoxybenzoic acid |
Multicomponent Reactions Incorporating Benzoic Acid Scaffolds
Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, offer an efficient means to construct complex molecules in a single step. orgsyn.orgchiralen.comresearchgate.netorganic-chemistry.org These reactions typically involve the combination of three or four starting materials to generate a product that contains portions of all the reactants.
While a direct, one-pot synthesis of this compound via an MCR is unlikely, these reactions could be employed to synthesize a highly functionalized precursor. For example, a Passerini reaction involving an appropriately substituted benzaldehyde, a carboxylic acid, and an isocyanide could yield an α-acyloxy carboxamide. Subsequent transformations of this product could then lead to the target benzoic acid derivative. The Ugi four-component reaction, which incorporates an amine in addition to the components of the Passerini reaction, offers even greater structural diversity in the products. chiralen.comresearchgate.net The challenge lies in designing the starting materials for the MCR in such a way that the resulting product can be efficiently converted to the desired target.
| Reaction | Starting Materials | Product Type |
| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide |
| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamide |
Reaction Optimization and Process Development for Efficient Synthesis
The efficient synthesis of substituted benzoic acids is critical for industrial applications. A common industrial method involves the partial oxidation of toluene derivatives using oxygen, catalyzed by metal naphthenates like cobalt or manganese. chemicalbook.com Another approach is the reaction of trichlorotoluene with calcium hydroxide, followed by acidification. chemicalbook.com
For polysubstituted benzoic acids, multi-step syntheses are often necessary. For example, the synthesis of bosutinib (B1684425) starts from 3-methoxy-4-hydroxybenzoic acid, which undergoes esterification and alkylation. mdpi.com Subsequent nitration and reduction steps are performed to introduce an amino group, which is then further functionalized. mdpi.com Optimization of such multi-step processes is crucial. For instance, in the synthesis of bosutinib, using powdered iron and ammonium (B1175870) chloride for the reduction of a nitro group was found to be more efficient than using Pd/C, which resulted in incomplete conversion. mdpi.com
A patented process for preparing substituted benzoic acids utilizes substituted alkylbenzenes as starting materials. google.com The reaction is carried out in a solvent system of aromatic halogenated hydrocarbons and/or organic acids, with a composite catalyst containing cobalt, manganese, or nickel salts and bromides. google.com This method operates under relatively mild conditions (110-160°C and atmospheric to 1.5 MPa pressure) using an oxygen-containing gas as the oxidant, achieving high conversion and yield. google.com
The table below outlines various synthetic strategies for benzoic acid derivatives, highlighting the diversity of approaches available to organic chemists.
| Starting Material | Reagents | Product | Key Features |
| 2-azidobenzaldehydes, benzoic acid, isocyanides | Triphenylphosphine (B44618), isocyanates/CS2, secondary amines | Polysubstituted 3,4-dihydroquinazolines | Multi-component Passerini reaction followed by a sequence of reactions. beilstein-journals.orgnih.gov |
| Substituted alkylbenzenes | Oxygen, Co/Mn/Ni salts, bromides | Substituted benzoic acids | Low reaction temperature and high yield. google.com |
| 3-methoxy-4-hydroxybenzoic acid | 1-bromo-3-chloropropane, HNO3/acetic acid, Fe/NH4Cl | Intermediate for Bosutinib | Multi-step synthesis with optimized reduction step. mdpi.com |
Green Chemistry Principles in the Synthesis of Benzoic Acid Derivatives
Green chemistry principles are increasingly being integrated into the synthesis of benzoic acid derivatives to minimize environmental impact. numberanalytics.combrazilianjournals.com.brbrazilianjournals.com.br This involves the use of renewable feedstocks, environmentally benign solvents, and energy-efficient reaction conditions.
One promising green approach is the utilization of lignin-based benzoic acid derivatives (LBADs) as starting materials for the synthesis of active pharmaceutical ingredients (APIs). rsc.org Lignin, a major component of biomass, can be converted into valuable aromatic compounds, offering a sustainable alternative to petroleum-based feedstocks. rsc.orgmdpi.com
The use of carbon dioxide (CO2) as a C1 feedstock for carboxylation reactions is another key area of green chemistry research. beilstein-journals.orgeuropa.eu Electrochemical and photocatalytic methods are being developed to facilitate the carboxylation of various organic substrates with CO2 under mild conditions. numberanalytics.combeilstein-journals.org These methods often exhibit high selectivity and reduce the need for harsh reagents. numberanalytics.combeilstein-journals.org For instance, electrocarboxylation allows for the production of valuable carboxylic acids by incorporating CO2 into a wide range of organic molecules. beilstein-journals.org
Solvent selection also plays a crucial role in green synthesis. Water is an ideal green solvent, and methodologies like the Schotten-Baumann reaction in an aqueous environment at room temperature have been successfully employed for the synthesis of benzoic acid derivatives. brazilianjournals.com.br
The development of sustainable protocols for the one-pot preparation of functionalized aromatic carboxylic acids from biosourced 3-hydroxy-2-pyrones is another example of green chemistry in action. acs.orgacs.org This domino reaction proceeds with high yields in minimal solvent or even in a water biphasic system at moderate temperatures. acs.orgacs.org
The following table summarizes key green chemistry approaches in the synthesis of benzoic acid derivatives.
| Green Chemistry Principle | Application in Benzoic Acid Synthesis |
| Use of Renewable Feedstocks | Utilization of lignin-based benzoic acid derivatives (LBADs). rsc.org |
| Atom Economy | Carboxylation reactions using CO2 as a C1 feedstock. beilstein-journals.orgeuropa.eu |
| Use of Safer Solvents and Auxiliaries | Aqueous reaction media, such as in the Schotten-Baumann reaction. brazilianjournals.com.br |
| Design for Energy Efficiency | Electrochemical and photocatalytic methods operating at mild conditions. numberanalytics.combeilstein-journals.org |
| Catalysis | Use of catalysts to improve reaction efficiency and reduce waste. nih.gov |
Purification and Isolation Techniques for the Compound
The purification and isolation of the final product are critical steps in any synthetic process to ensure high purity. For benzoic acid and its derivatives, several techniques are commonly employed.
Recrystallization is a widely used method for purifying solid compounds. edubirdie.comyoutube.com The choice of solvent is crucial and depends on the solubility of the compound and its impurities at different temperatures. edubirdie.com For benzoic acid, recrystallization from hot water is a well-established technique. google.com The process involves dissolving the crude product in a minimum amount of hot solvent and then allowing the solution to cool slowly, leading to the formation of pure crystals. edubirdie.comyoutube.com The impurities remain dissolved in the mother liquor. edubirdie.com
Chromatography is another powerful purification technique. Thin-layer chromatography (TLC) is often used to monitor the progress of a reaction and to determine the purity of the isolated compounds. rsc.org For larger scale purifications, column chromatography is employed. zodiaclifesciences.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can offer unique selectivity for separating complex mixtures of polar and nonpolar compounds, including benzoic acid derivatives. zodiaclifesciences.com
Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differential solubility in two immiscible liquid phases. rsc.org This is often used in the work-up procedure of a reaction to separate the desired product from unreacted starting materials and byproducts. rsc.org
Distillation and sublimation can also be used for the purification of benzoic acid, although they may be less effective for removing certain impurities from crude products obtained from oxidation processes. google.comnist.gov
The table below provides an overview of common purification techniques for benzoic acid and its derivatives.
| Purification Technique | Principle | Application |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. edubirdie.comyoutube.com | Primary method for purifying solid benzoic acid derivatives. google.com |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary phase and a mobile phase. rsc.org | Monitoring reaction progress and assessing purity. rsc.org |
| Column Chromatography | Separation of a mixture by passing it through a column containing a stationary phase. zodiaclifesciences.com | Preparative purification of benzoic acid derivatives. zodiaclifesciences.com |
| Liquid-Liquid Extraction | Partitioning of a solute between two immiscible liquid phases. rsc.org | Work-up and separation of reaction mixtures. rsc.org |
| Distillation/Sublimation | Separation based on differences in boiling/sublimation points. google.comnist.gov | Purification of volatile benzoic acid derivatives. google.comnist.gov |
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloro 5 Methoxy 4 Propoxybenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and correlations, a complete structural assignment of 3-Chloro-5-methoxy-4-propoxybenzoic acid can be achieved.
Proton (¹H) NMR Spectral Assignment and Chemical Shift Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the propoxy group protons. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature and hydrogen bonding.
The aromatic region will display two singlets, corresponding to the two protons on the benzene (B151609) ring. Due to the electronic effects of the substituents (chloro, methoxy, and propoxy groups), these protons are in different chemical environments. The proton at C-2, situated between the carboxylic acid and methoxy groups, is expected to be more deshielded than the proton at C-6, which is flanked by the chloro and propoxy groups.
The methoxy group will present as a sharp singlet around 3.8-4.0 ppm. The propoxy group will show a characteristic splitting pattern: a triplet for the terminal methyl group (CH₃), a sextet for the methylene (B1212753) group adjacent to the methyl group (CH₂), and another triplet for the methylene group attached to the oxygen atom (OCH₂).
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |
| Aromatic H-2 | 7.5 - 7.7 | Singlet |
| Aromatic H-6 | 7.2 - 7.4 | Singlet |
| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet |
| Propoxy (-OCH₂CH₂CH₃) | 3.9 - 4.1 | Triplet |
| Propoxy (-OCH₂CH₂CH₃) | 1.7 - 1.9 | Sextet |
| Propoxy (-OCH₂CH₂CH₃) | 0.9 - 1.1 | Triplet |
Carbon-13 (¹³C) NMR Spectral Interpretation and Structural Confirmation
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the range of 165-175 ppm.
The aromatic carbons will resonate in the region of 110-160 ppm. The chemical shifts of these carbons are influenced by the attached substituents. The carbon bearing the carboxylic acid group (C-1) and the carbons attached to the electronegative oxygen and chlorine atoms (C-3, C-4, and C-5) will be found at lower field, while the unsubstituted aromatic carbons (C-2 and C-6) will appear at a relatively higher field.
The carbon of the methoxy group is expected around 55-60 ppm. The carbons of the propoxy group will have distinct chemical shifts, with the carbon attached to the oxygen being the most deshielded.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (-C OOH) | 165 - 175 |
| Aromatic C-1 | 125 - 130 |
| Aromatic C-2 | 110 - 115 |
| Aromatic C-3 | 150 - 155 |
| Aromatic C-4 | 145 - 150 |
| Aromatic C-5 | 155 - 160 |
| Aromatic C-6 | 115 - 120 |
| Methoxy (-OC H₃) | 55 - 60 |
| Propoxy (-OC H₂CH₂CH₃) | 70 - 75 |
| Propoxy (-OCH₂C H₂CH₃) | 20 - 25 |
| Propoxy (-OCH₂CH₂C H₃) | 10 - 15 |
Two-Dimensional NMR Techniques for Connectivity and Proximity Elucidation (e.g., COSY, HMQC, HMBC)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent methylene and methyl protons of the propoxy group, confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon signal. For instance, the singlet of the methoxy protons would show a correlation to the methoxy carbon signal in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for establishing the substitution pattern on the aromatic ring. For example, the aromatic proton at C-2 would show correlations to the carboxylic acid carbon (C-1), the methoxy-bearing carbon (C-5), and the other aromatic carbon at C-6. Similarly, the methoxy protons would show a correlation to the aromatic carbon at C-5, confirming the position of the methoxy group.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. nanografi.comuni-siegen.de
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. The most prominent feature would be the very broad O-H stretching vibration of the carboxylic acid, typically appearing in the range of 2500-3300 cm⁻¹. orgchemboulder.com The C=O stretching vibration of the carboxylic acid will be observed as a strong, sharp band around 1680-1710 cm⁻¹. orgchemboulder.comlibretexts.org
The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methoxy and propoxy groups will appear just below 3000 cm⁻¹. The spectrum will also feature C-O stretching vibrations for the ether linkages (propoxy and methoxy groups) and the carboxylic acid in the 1200-1300 cm⁻¹ region. libretexts.org The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 3: Predicted FTIR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (very broad) |
| Carboxylic Acid | C=O Stretch | 1680 - 1710 (strong, sharp) |
| Aromatic | C-H Stretch | 3000 - 3100 |
| Alkyl (Methoxy/Propoxy) | C-H Stretch | 2850 - 2980 |
| Ether/Carboxylic Acid | C-O Stretch | 1200 - 1300 |
| Chloro-Aromatic | C-Cl Stretch | 600 - 800 |
High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the definitive identification of this compound. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of a compound's elemental formula from its exact mass. The molecular formula for this compound is C₁₁H₁₃ClO₄, corresponding to a monoisotopic mass of approximately 244.0451 Da. chiralen.com
In a typical HRMS experiment using an electrospray ionization (ESI) source, the compound can be observed as various adducts in both positive and negative ion modes. For instance, in positive ion mode, the protonated molecule [M+H]⁺ is commonly observed. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected. The high mass accuracy of the measurement allows for the differentiation of molecules with the same nominal mass but different elemental compositions.
Tandem mass spectrometry (MS/MS) experiments, a feature of HRMS, involve the isolation and fragmentation of a specific parent ion (e.g., the [M+H]⁺ or [M-H]⁻ ion). The resulting fragmentation pattern provides a wealth of structural information, confirming the connectivity of the atoms within the molecule. For this compound, characteristic fragmentation pathways would include:
Loss of the propoxy group: Cleavage of the ether linkage could result in the loss of a propylene (B89431) molecule (C₃H₆) or a propyl radical (C₃H₇).
Decarboxylation: The loss of the carboxylic acid group as CO₂ (44 Da) is a common fragmentation for benzoic acid derivatives.
Loss of the methoxy group: Cleavage resulting in the loss of a methyl radical (CH₃) or formaldehyde (B43269) (CH₂O).
Cleavage of the propyl chain: Fragmentation within the propoxy side chain can lead to the loss of ethyl or methyl radicals.
The analysis of these fragments allows researchers to piece together the molecular structure, confirming the presence and position of the chloro, methoxy, and propoxy substituents on the benzoic acid core. While specific experimental data for this exact compound is not publicly available, predicted data for structurally similar compounds provides insight into the expected adducts and their mass-to-charge ratios.
Table 1: Predicted High-Resolution Mass Spectrometry Adducts for a Structurally Similar Compound, 3-bromo-5-methoxy-4-propoxybenzoic acid This table shows predicted data for a related bromo-analog to illustrate the types of ions typically observed in HRMS. uni.lu
| Adduct Type | Predicted m/z |
| [M+H]⁺ | 289.00701 |
| [M+Na]⁺ | 310.98895 |
| [M-H]⁻ | 286.99245 |
| [M+K]⁺ | 326.96289 |
| [M+H-H₂O]⁺ | 270.99699 |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
For this compound, a single-crystal X-ray diffraction experiment would provide the definitive solid-state structure. The carboxylic acid functional group is a strong hydrogen bond donor and acceptor. Therefore, it is highly probable that the molecules would form hydrogen-bonded dimers in the solid state, with two molecules linked by strong O-H···O interactions between their carboxylic acid groups. mdpi.com This is a very common and stable motif for carboxylic acids.
C-H···O interactions: Hydrogen atoms on the aromatic ring or the alkyl chains of the methoxy and propoxy groups can form weak hydrogen bonds with the oxygen atoms of the carboxylic acid or ether functionalities of neighboring molecules. mdpi.com
Halogen bonding: The chlorine atom, being an electrophilic region on the halogen (a "sigma-hole"), could potentially interact with a nucleophilic atom like oxygen from a nearby molecule.
π-π stacking: The aromatic rings may stack on top of each other, contributing to the stability of the crystal structure through van der Waals forces.
C-H···Cl interactions: The chlorine atom can also act as a weak hydrogen bond acceptor, interacting with hydrogen atoms from adjacent molecules. mdpi.com
Analysis of the crystal structure of related compounds, such as derivatives of 3-chloro-4-hydroxyphenylacetic acid, confirms the prevalence of such O-H···O, C-H···O, and C-H···Cl contacts in organizing molecules in the solid state. mdpi.com The interplay of these varied interactions dictates the final crystal packing arrangement, influencing physical properties of the material such as melting point and solubility.
Table 2: Expected Crystallographic Data and Intermolecular Interactions for this compound This table outlines the kind of data obtained from an X-ray crystallography study and the likely interactions based on the molecular structure.
| Parameter | Expected Observation |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| Key Intermolecular Interactions | O-H···O hydrogen bonds (Carboxylic acid dimer) |
| C-H···O interactions | |
| C-H···Cl interactions | |
| π-π stacking |
Computational Chemistry and Theoretical Studies of 3 Chloro 5 Methoxy 4 Propoxybenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. By solving approximations of the Schrödinger equation, these methods can determine molecular stability, reactivity, and spectroscopic characteristics from first principles.
Density Functional Theory (DFT) has become one of the most popular and effective methods for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. bohrium.com DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. The B3LYP functional (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional commonly used for these types of calculations, often paired with basis sets like 6-311++G(d,p) to provide a high level of accuracy. nih.govresearchgate.net
For 3-Chloro-5-methoxy-4-propoxybenzoic acid, DFT would be instrumental in:
Optimizing Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Predicting Spectroscopic Parameters: Calculating vibrational frequencies (IR and Raman spectra) to help assign experimental spectral peaks. ijrte.org DFT calculations typically overestimate frequencies due to the harmonic approximation, so a scaling factor is often applied. ijrte.org
Assessing Reactivity: Using conceptual DFT descriptors like electronegativity, chemical hardness, and the Fukui function to predict the most likely sites for electrophilic or nucleophilic attack. mdpi.com The presence of electron-donating (methoxy, propoxy) and electron-withdrawing (chloro, carboxylic acid) groups creates distinct regions of reactivity on the aromatic ring. mdpi.com
Table 1: Illustrative DFT-Calculated Vibrational Frequencies for Key Functional Groups of this compound (Note: These are representative values based on typical DFT B3LYP/6-311++G(d,p) calculations for similar molecules and are intended for illustrative purposes.)
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3570 |
| C=O (Carboxylic Acid) | Stretching | 1755 |
| C-H (Aromatic) | Stretching | 3110 |
| C-O-C (Methoxy/Propoxy) | Asymmetric Stretching | 1260 |
| C-Cl | Stretching | 750 |
The Hartree-Fock (HF) method is another foundational ab initio technique that solves the Schrödinger equation by approximating the electron-electron repulsion. Unlike DFT, HF does not account for electron correlation, which can lead to less accurate energy predictions. However, it remains a valuable tool, particularly as a starting point for more advanced calculations. researchgate.net
When applied to this compound, HF calculations would typically be used for:
Initial Geometry Optimization: Providing a reasonable starting geometry for more computationally intensive DFT or post-HF methods. researchgate.net
Qualitative Molecular Orbital Analysis: The shapes and symmetries of molecular orbitals from HF are often qualitatively correct and useful for understanding bonding.
Semiempirical methods, which use parameters derived from experimental data to simplify calculations, are much faster but generally less accurate than DFT or HF. They can be effective for exploring the large conformational space of flexible molecules or for preliminary analyses of very large molecular systems.
Table 2: Comparison of Illustrative Ground State Energies for a Benzoic Acid Dimer Calculated by Different Methods (Note: These values are hypothetical and for illustrative purposes to show typical relative differences between methods.)
| Method | Basis Set | Calculated Ground State Energy (Hartree) |
| Semiempirical (AM1) | N/A | -150.45 |
| Hartree-Fock (HF) | 6-31G(d) | -1350.12 |
| Density Functional (B3LYP) | 6-31G(d) | -1352.89 |
The presence of the flexible propoxy group (-O-CH₂CH₂CH₃) and the rotatable carboxylic acid group means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable of these structures (global minimum) and the energy barriers between them.
Molecular Orbital Analysis
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The analysis of the frontier molecular orbitals—the highest occupied and lowest unoccupied molecular orbitals—is particularly important for understanding electronic transitions and chemical reactivity.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. nih.gov
HOMO: Represents the ability to donate an electron. Regions of the molecule with high HOMO density are prone to electrophilic attack.
LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the electron-donating methoxy (B1213986) and propoxy groups. In contrast, the LUMO is anticipated to be distributed over the electron-withdrawing carboxylic acid group and the aromatic ring. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. nih.gov
Table 3: Illustrative Frontier Molecular Orbital Energies for this compound (Note: These are representative values in electron volts (eV) based on typical DFT calculations for similar aromatic acids.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.45 |
| LUMO Energy | -1.98 |
| HOMO-LUMO Gap (ΔE) | 4.47 |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique that transforms the calculated wave function into a set of localized orbitals representing core electrons, lone pairs, and bonds. This analysis provides a chemically intuitive picture of bonding and intramolecular interactions. wisc.edu
For this compound, NBO analysis would reveal:
Hyperconjugative Interactions: It can quantify the stabilizing effects of electron delocalization, such as the interaction between a filled lone-pair orbital (e.g., on an oxygen atom) and an adjacent empty (antibonding) orbital. These interactions are reported as second-order perturbation theory energies (E(2)). ijrte.orgnih.gov
Charge Distribution: NBO provides a more robust calculation of atomic charges (Natural Population Analysis) compared to other methods like Mulliken population analysis. wisc.edu
Hybridization: It determines the hybridization of atomic orbitals, confirming the sp² character of the aromatic carbons and sp³ character of the carbons in the propoxy chain.
Key interactions would include the delocalization of lone pair electrons from the oxygen atoms of the methoxy and propoxy groups into the π* antibonding orbitals of the benzene ring, which contributes to the stability of the molecule.
Table 4: Illustrative NBO Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in this compound (Note: These are representative interactions and stabilization energies (E(2)) based on NBO analyses of similar molecules.)
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP (O of Methoxy) | π* (Aromatic C-C) | 18.5 |
| LP (O of Propoxy) | π* (Aromatic C-C) | 17.2 |
| π (Aromatic C=C) | π* (C=O of Carboxyl) | 15.8 |
| LP (Cl) | σ* (Aromatic C-C) | 2.5 |
Crystal Structure Prediction (CSP) and Polymorphism Investigations
Crystal Structure Prediction (CSP) is a computational methodology used to predict the crystal packing of a molecule from its chemical diagram. This process is crucial in materials science and pharmaceutical development as different crystal forms, or polymorphs, of a substance can exhibit varied physical properties, including solubility, stability, and bioavailability.
For a molecule like this compound, a CSP study would begin by identifying all viable hydrogen bonding motifs and close-packing arrangements. The presence of a carboxylic acid group, a methoxy group, a propoxy group, and a chlorine atom offers a variety of potential intermolecular interactions. These include strong O-H···O hydrogen bonds forming dimers between the carboxylic acid moieties, and weaker C-H···O and C-H···Cl interactions. The interplay of these interactions governs the formation of the crystal lattice.
The study of polymorphism is an inherent part of CSP. Different polymorphs can arise from subtle changes in crystallization conditions, leading to different packing arrangements and, consequently, different physical properties. For instance, studies on related compounds like 3-chloro-4-hydroxyphenylacetic acid have demonstrated the importance of hydrogen bonding and halogen bonding in the formation of new solid forms. mdpi.com The investigation of multicomponent crystals of this acid with various amines has shown how intermolecular interactions, such as hydrogen bonding and π–π stacking, can be systematically employed to create new materials with enhanced solubility. mdpi.com
A theoretical CSP study on this compound would generate a landscape of possible crystal structures, ranked by their lattice energies. Experimental screening for polymorphs would then be guided by this theoretical landscape, targeting the most stable predicted forms for synthesis and characterization.
Molecular Dynamics Simulations for Investigating Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with the surrounding environment, such as a solvent. An MD simulation of this compound would model the motion of its atoms over time, providing insights into its conformational flexibility and its interactions with solvent molecules.
The conformational landscape of this compound is determined by the rotational freedom around its single bonds, particularly within the propoxy and methoxy groups. MD simulations can explore this landscape, identifying the most stable conformations and the energy barriers between them. This information is critical for understanding how the molecule behaves in solution and how it might interact with a biological target.
Solvent effects are a key aspect of MD simulations. By explicitly including solvent molecules (e.g., water, ethanol) in the simulation box, it is possible to study how the solvent influences the conformation and dynamics of the solute. For example, the hydrogen bonding capabilities of the carboxylic acid group would be significantly influenced by the presence of a protic solvent. The simulation can quantify the formation and lifetime of hydrogen bonds between the solute and solvent, providing a detailed picture of the solvation process.
Furthermore, MD simulations can be used to calculate various properties, such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This information is invaluable for understanding the solvation shell structure and its impact on the molecule's properties. While specific MD simulation data for this compound is not available, the general principles of this method are well-established and would be directly applicable to understanding its behavior in different solvent environments.
Reaction Chemistry and Derivatization Strategies for 3 Chloro 5 Methoxy 4 Propoxybenzoic Acid
Carboxylic Acid Group Transformations
The carboxylic acid moiety is a versatile functional group that can undergo several important transformations to produce esters, amides, acyl halides, alcohols, and aldehydes.
Esterification, Amidation, and Acyl Halide Formation
Esterification: The conversion of 3-chloro-5-methoxy-4-propoxybenzoic acid to its corresponding esters can be achieved through various standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. Given the presence of both electron-donating (methoxy, propoxy) and electron-withdrawing (chloro, carboxylic acid) groups on the benzene (B151609) ring, the electronic effects on the carboxylic acid's reactivity are somewhat balanced. However, steric hindrance from the ortho-substituents could potentially slow the reaction rate. Microwave-assisted esterification in a sealed vessel has been shown to be an effective method for substituted benzoic acids, sometimes requiring the periodic addition of the acid catalyst to drive the equilibrium towards the product. The Mitsunobu reaction offers a milder alternative for esterification with phenols, using triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Amidation: Amide derivatives of this compound can be synthesized by coupling the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve yields. Another effective method involves the conversion of the carboxylic acid to its acyl chloride, which then readily reacts with an amine to form the amide. A one-pot synthesis using thionyl chloride (SOCl₂) as both the activating agent and for the subsequent amidation has been developed and shown to be effective even with sterically hindered amines.
Acyl Halide Formation: The carboxylic acid can be converted to the more reactive acyl chloride by treatment with a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose, as it produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture. Other common reagents include phosphorus pentachloride (PCl₅) and oxalyl chloride. The reaction with oxalyl chloride is often catalyzed by a small amount of dimethylformamide (DMF). The resulting 3-chloro-5-methoxy-4-propoxybenzoyl chloride is a versatile intermediate for the synthesis of esters and amides.
Interactive Data Table: Carboxylic Acid Group Transformations
| Transformation | Reagents | Product Functional Group |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |
| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide |
| Acyl Halide Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Chloride |
Reduction to Corresponding Alcohols and Aldehydes
Reduction to Alcohols: The carboxylic acid group can be reduced to a primary alcohol, yielding (3-chloro-5-methoxy-4-propoxyphenyl)methanol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for the reduction of carboxylic acids to alcohols. The reaction is typically carried out in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). Another effective reagent is diborane (B8814927) (B₂H₆), which can also be generated in situ from sodium borohydride (B1222165) (NaBH₄) and a Lewis acid like boron trifluoride etherate. A combination of sodium borohydride and bromine in THF has also been reported as a convenient method for the direct reduction of benzoic acids to their corresponding alcohols.
Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. A common strategy involves a two-step process: first, the carboxylic acid is converted to a derivative that is more readily reduced to the aldehyde level, such as an acyl chloride or a Weinreb amide. The Rosenmund reduction, which involves the catalytic hydrogenation of an acyl chloride over a poisoned catalyst (e.g., palladium on barium sulfate), can yield the corresponding aldehyde. Alternatively, the reduction of a Weinreb amide with a controlled amount of a reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures can also afford the aldehyde. Direct reduction of the carboxylic acid to the aldehyde can sometimes be achieved using specific reagents like DIBAL-H, although careful control of reaction conditions is crucial to prevent over-reduction to the alcohol.
Interactive Data Table: Reduction of Carboxylic Acid Group
| Transformation | Reagents | Product Functional Group |
| Reduction to Alcohol | LiAlH₄ or B₂H₆ | Primary Alcohol |
| Reduction to Aldehyde | 1. SOCl₂ 2. H₂, Pd/BaSO₄ (Rosenmund) | Aldehyde |
| Reduction to Aldehyde | DIBAL-H (from Weinreb amide) | Aldehyde |
Aromatic Ring Functionalization
The benzene ring of this compound is substituted with both electron-donating (methoxy, propoxy) and electron-withdrawing (chloro, carboxylic acid) groups, which influences its reactivity in aromatic substitution reactions.
Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Core
The directing effects of the existing substituents on the aromatic ring determine the position of incoming electrophiles. The methoxy (B1213986) (-OCH₃) and propoxy (-OC₃H₇) groups are ortho, para-directing and activating due to their ability to donate electron density to the ring through resonance. The chloro (-Cl) group is also ortho, para-directing but is deactivating due to its inductive electron-withdrawing effect. The carboxylic acid (-COOH) group is a meta-directing and deactivating group.
Considering the combined effects of these substituents, the positions for electrophilic aromatic substitution are predicted as follows:
The positions ortho to the strongly activating alkoxy groups (C2 and C6) are the most likely sites for substitution.
The C6 position is sterically less hindered than the C2 position, which is flanked by the chloro and methoxy groups.
The carboxylic acid group deactivates the ring, particularly at the positions ortho and para to it (C2, C4, and C6). However, the activating effects of the alkoxy groups are generally stronger.
Therefore, electrophilic substitution is most likely to occur at the C6 position. Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (using fuming H₂SO₄), and Friedel-Crafts alkylation and acylation (using an alkyl/acyl halide and a Lewis acid catalyst).
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAᵣ) on aryl halides is generally difficult but can occur if the ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom). In this compound, the carboxylic acid group is an electron-withdrawing group, but it is meta to the chlorine atom. The methoxy and propoxy groups are electron-donating, which further deactivates the ring towards nucleophilic attack. Therefore, direct nucleophilic aromatic substitution to replace the chlorine atom is expected to be challenging under standard conditions. However, enzymatic dehalogenation of similar compounds like 4-chlorobenzoic acid has been observed, suggesting that specialized catalytic systems might facilitate such reactions.
Modifications and Interconversions of Halo and Alkoxy Substituents
The chloro and alkoxy groups on the aromatic ring can also be targets for chemical modification.
Modification of Alkoxy Substituents: The methoxy and propoxy groups are aryl ethers, which can be cleaved to the corresponding phenols using strong reagents. Boron tribromide (BBr₃) is a classic and effective reagent for the cleavage of aryl ethers. The reaction typically proceeds at low temperatures in a chlorinated solvent. This would convert the methoxy and/or propoxy groups to hydroxyl groups, yielding a dihydroxy- or trihydroxy-benzoic acid derivative.
Interconversion of Halo Substituents: The chloro group can potentially be converted to other halogens. Metal-catalyzed halogen exchange reactions, often using copper, nickel, or palladium catalysts, can facilitate the interconversion of aryl halides. For instance, an aryl chloride can be converted to an aryl iodide via a Finkelstein-type reaction. Aryl halides can also be converted to other functional groups through organometallic intermediates. For example, reaction with magnesium can form a Grignard reagent, or with an organolithium reagent can undergo halogen-metal exchange, which can then be reacted with various electrophiles. It is also possible to convert phenols to aryl halides under mild conditions, which could be relevant if the alkoxy groups are first cleaved.
Mechanistic Investigations of Key Chemical Transformations
The reactivity of this compound is dictated by the interplay of its constituent functional groups: the carboxylic acid, the aromatic ring, and the chloro, methoxy, and propoxy substituents. Mechanistic investigations into the key chemical transformations of this molecule, while not extensively documented for this specific compound, can be inferred from established principles of organic chemistry and studies on analogous substituted benzoic acids. The primary reactions of interest include those involving the carboxylic acid moiety and substitutions on the aromatic ring.
A core transformation for this compound is its conversion to various derivatives, a process that relies on fundamental reaction mechanisms. The synthesis of the ether linkages, for instance, likely proceeds via a nucleophilic substitution pathway. Conceptually, the formation of the methoxy and propoxy groups could arise from a precursor such as 3-chloro-4,5-dihydroxybenzoic acid. In a reaction analogous to the Williamson ether synthesis, the hydroxyl groups would be deprotonated by a base to form alkoxides. These alkoxides would then act as nucleophiles, attacking an alkyl halide (e.g., methyl iodide and propyl iodide) in an S\textsubscript{N}2 reaction to form the corresponding ethers. masterorganicchemistry.com The reaction's efficiency would be influenced by the steric hindrance around the hydroxyl groups and the reactivity of the alkylating agents.
Another significant class of reactions involves the carboxylic acid group. Esterification, for example, is a common derivatization strategy. The Fischer-Speier esterification is a classic acid-catalyzed reaction that converts a carboxylic acid and an alcohol into an ester and water. masterorganicchemistry.com The mechanism commences with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com Subsequently, the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfers, culminating in the elimination of a water molecule and the formation of the ester. masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com
Decarboxylation, the removal of the carboxyl group, is another potential transformation. The mechanism of decarboxylation for substituted benzoic acids can be influenced by the nature and position of the substituents on the aromatic ring. researchgate.netacs.orgnist.gov For many aromatic acids, this reaction can be facilitated by heat, sometimes in the presence of a copper catalyst. wikipedia.org The presence of electron-withdrawing groups, such as the chloro and carboxyl groups, can influence the stability of the aromatic ring and any intermediates formed during the reaction. acs.org Studies on hydroxy-substituted benzoic acids have shown that the decarboxylation rates are pH-dependent and that the reaction can proceed through a carbanion mechanism (S\textsubscript{E}1). acs.org
Furthermore, the chlorine atom on the aromatic ring introduces the possibility of nucleophilic aromatic substitution (S\textsubscript{N}Ar). wikipedia.orgyoutube.comyoutube.comlibretexts.orglibretexts.org In this type of reaction, a nucleophile displaces the halide on the aromatic ring. The S\textsubscript{N}Ar mechanism typically proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The rate of this reaction is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org In the case of this compound, the carboxylic acid group is an electron-withdrawing group, which would activate the ring towards nucleophilic attack, although its meta position relative to the chlorine atom is less activating than an ortho or para position. wikipedia.org
Exploration of Structure Property Relationships Through Derivative Synthesis
Systematic Modification of Halogen (Chloro), Methoxy (B1213986), and Propoxy Substituents
The systematic modification of the chloro, methoxy, and propoxy groups on the benzoic acid scaffold is a fundamental strategy to modulate its physicochemical and biological properties. Each of these substituents offers a vector for modification, allowing for a fine-tuning of the molecule's characteristics.
Methoxy and Propoxy Substituents: The alkoxy groups at the 5- and 4-positions, respectively, are electron-donating groups. nih.gov Their lengths and branching can be systematically varied. For instance, the methoxy group can be demethylated to a hydroxyl group or extended to an ethoxy or isopropoxy group. Similarly, the propoxy group can be shortened to an ethoxy or methoxy group, or elongated to a butoxy group. These modifications primarily influence the lipophilicity and steric profile of the molecule.
The following table illustrates potential systematic modifications of the substituents of 3-Chloro-5-methoxy-4-propoxybenzoic acid for derivative synthesis:
| Position | Original Substituent | Potential Modifications |
| 3 | -Cl | -F, -Br, -I, -CN, -CF3 |
| 4 | -O-CH2CH2CH3 | -OCH3, -OCH2CH3, -O-CH(CH3)2, -O-(CH2)3CH3 |
| 5 | -OCH3 | -OH, -OCH2CH3, -O-CH(CH3)2 |
Impact of Structural Variations on Electronic and Steric Properties
Structural variations in the substituents of this compound have a profound impact on its electronic and steric properties, which in turn dictate its reactivity and potential biological activity.
Electronic Effects: The electronic influence of substituents on the benzoic acid ring is well-documented and can be quantified using parameters like the Hammett constant (σ). youtube.com Electron-withdrawing groups, such as the chloro substituent, increase the acidity of the carboxylic acid by stabilizing the carboxylate anion through inductive effects. libretexts.orglibretexts.org Conversely, electron-donating groups like the methoxy and propoxy groups decrease acidity by destabilizing the anion. libretexts.org The net electronic effect on the molecule is a combination of the inductive and resonance effects of all substituents. nih.govquora.com
The following table provides the Hammett constants (σp) for various substituents, illustrating their electronic effects:
| Substituent | Hammett Constant (σp) | Electronic Effect |
| -Cl | 0.23 | Electron-withdrawing |
| -Br | 0.23 | Electron-withdrawing |
| -I | 0.18 | Electron-withdrawing |
| -F | 0.06 | Weakly electron-withdrawing |
| -OCH3 | -0.27 | Electron-donating |
| -OH | -0.37 | Electron-donating |
| -CH3 | -0.17 | Electron-donating |
Steric Effects: The size and shape of the substituents, or their steric properties, also play a crucial role. The propoxy group, for instance, is bulkier than a methoxy group and can influence how the molecule fits into a binding site of a biological target. The "ortho-effect," where ortho-substituents increase the acidity of benzoic acid regardless of their electronic nature, is a classic example of steric influence. libretexts.orgquora.com While the substituents in this compound are not in the ortho position relative to the carboxyl group, their steric bulk can still affect intermolecular interactions.
Quantitative Structure-Activity Relationships (QSAR) and Structural Analogues Design
Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a series of derivatives of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized analogues.
A typical QSAR study involves the following steps:
Data Set Generation: A series of analogues of this compound would be synthesized, and their biological activity would be measured.
Descriptor Calculation: For each analogue, a set of molecular descriptors representing its physicochemical properties (e.g., logP for lipophilicity, molar refractivity for steric bulk, and Hammett constants for electronic effects) would be calculated.
Model Development: Statistical methods, such as multiple linear regression, are used to build a mathematical equation that relates the descriptors to the biological activity. researchgate.net
Model Validation: The predictive power of the QSAR model is rigorously tested.
The resulting QSAR model can then be used to design new structural analogues with potentially improved activity. For example, if the model indicates that increased lipophilicity is correlated with higher activity, new analogues with longer alkyl chains at the 4- or 5-positions could be proposed for synthesis. QSAR studies have been successfully applied to various benzoic acid derivatives to guide the design of new therapeutic agents. nih.gov
The following table lists some of the common descriptors used in QSAR studies:
| Descriptor | Property Represented |
| logP | Lipophilicity/Hydrophobicity |
| Molar Refractivity (MR) | Steric bulk/Volume |
| Hammett Constant (σ) | Electronic effects |
| Dipole Moment | Polarity |
| Polar Surface Area (PSA) | Hydrogen bonding potential |
By systematically applying these principles of derivative synthesis, analysis of electronic and steric properties, and QSAR modeling, researchers can efficiently explore the chemical space around this compound to optimize its properties for a desired application.
Potential Applications of 3 Chloro 5 Methoxy 4 Propoxybenzoic Acid in Chemical Synthesis and Materials Science
Role as a Versatile Synthetic Building Block and Chemical Intermediate
Substituted benzoic acids are fundamental building blocks in organic synthesis, serving as precursors for a vast array of more complex molecules. nih.govhilarispublisher.com The functional groups on 3-chloro-5-methoxy-4-propoxybenzoic acid—a carboxylic acid, a chloro group, a methoxy (B1213986) group, and a propoxy group—each offer distinct reactive handles for further chemical transformations.
The carboxylic acid group is a classic functional group that can undergo a variety of reactions, including esterification, amidation, and reduction to an alcohol. It also serves as a directing group in certain catalytic reactions, guiding the addition of other functional groups to specific positions on the aromatic ring. nih.gov The presence of both a methoxy and a propoxy group, both of which are electron-donating, can influence the reactivity of the aromatic ring in electrophilic substitution reactions. researchgate.net The chloro group, an electron-withdrawing group, also influences the electronic properties of the ring and can be a site for nucleophilic aromatic substitution or a coupling partner in various cross-coupling reactions. preprints.org
This combination of functionalities makes this compound a potentially valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. nih.gov The specific substitution pattern can be strategically utilized to construct target molecules with desired electronic and steric properties.
Integration into Complex Organic Molecules and Natural Product Synthesis
The structural framework of this compound is reminiscent of moieties found in various biologically active compounds and natural products. Benzoic acid derivatives are integral components of numerous pharmaceuticals and are often used as starting materials or key intermediates in their synthesis. nih.govresearchgate.netpreprints.org
The synthesis of complex molecules often relies on the strategic use of functionalized building blocks that can be elaborated and connected through various chemical reactions. The distinct functional groups on this compound allow for its potential incorporation into larger, more intricate molecular architectures. For instance, the carboxylic acid can be used to form amide or ester linkages, connecting the benzoic acid core to other molecular fragments.
While no specific examples of the integration of this compound into a natural product have been documented in the available literature, the general utility of polysubstituted benzoic acids in the synthesis of complex organic scaffolds is well-established. nih.gov
Exploration in Supramolecular Chemistry and Cocrystal Formation for Advanced Materials
The field of supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized assemblies. nih.govfrontiersin.org Substituted benzoic acids are excellent candidates for supramolecular chemistry due to their ability to form robust hydrogen bonds through their carboxylic acid groups. bohrium.com The presence of additional functional groups, such as the chloro, methoxy, and propoxy groups in this compound, can further influence the self-assembly process through other non-covalent interactions like halogen bonding and van der Waals forces. nih.govnih.govrsc.org
Cocrystallization, the formation of a crystalline solid containing two or more different molecular components in a stoichiometric ratio, is a key technique in crystal engineering and materials science. nih.govrsc.orgresearchgate.net By carefully selecting co-formers that can interact with the functional groups of this compound, it may be possible to design and synthesize novel cocrystals with tailored physical and chemical properties. For example, the formation of cocrystals can alter properties such as solubility, melting point, and stability. The chloro substituent, in particular, can participate in halogen bonding, a directional interaction that is increasingly being utilized in the design of supramolecular architectures. nih.govrsc.orgacs.org
The resulting supramolecular assemblies and cocrystals could find applications in areas such as pharmaceuticals (to improve drug delivery), electronics, and porous materials. researchgate.net
Development of Novel Catalytic Systems Based on Benzoic Acid Scaffolds
Benzoic acid derivatives can serve as ligands that coordinate to metal centers, forming catalytic complexes for a variety of organic transformations. nih.govrsc.orgresearchgate.netdntb.gov.ua The carboxylic acid group can act as an anchoring point for the metal, while the other substituents can modulate the electronic and steric properties of the catalyst, thereby influencing its activity and selectivity.
Rhodium complexes, for instance, have been shown to be effective catalysts for reactions involving benzoic acid derivatives, such as C-H activation and annulation reactions. nih.govrsc.orgdntb.gov.uaacs.org The specific substitution pattern on the benzoic acid ligand can play a crucial role in the outcome of these catalytic processes.
Furthermore, functionalized benzoic acids can be used as linkers to construct metal-organic frameworks (MOFs). researchgate.netresearchgate.netnih.govacs.orgnih.gov MOFs are porous crystalline materials with high surface areas and tunable properties, making them promising candidates for applications in catalysis, gas storage, and separation. By incorporating this compound as a linker, it might be possible to create MOFs with unique pore environments and catalytic activities, potentially arising from the specific functional groups lining the pores. The development of catalysts based on specifically designed scaffolds is an active area of research. nih.govnih.govrsc.org
While no catalytic systems based specifically on this compound have been reported, the principles of ligand design and MOF construction suggest that this compound could be a valuable component in the development of future catalytic technologies.
Q & A
Q. What are the established synthetic routes for 3-Chloro-5-methoxy-4-propoxybenzoic acid, and what catalysts are typically employed?
Methodological Answer: The synthesis involves sequential functionalization of the benzoic acid scaffold. A common approach includes:
Etherification : Introducing the propoxy group via nucleophilic substitution of a hydroxy precursor using propyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
Chlorination : Electrophilic aromatic substitution using chlorine gas (Cl₂) in the presence of FeCl₃ as a catalyst .
Purification : Recrystallization from ethanol/water mixtures or column chromatography.
Q. Table 1. Example Reaction Conditions
| Step | Reagents/Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|
| Propoxylation | Propyl bromide, K₂CO₃ | 80°C | 12 h | ~65% |
| Chlorination | Cl₂, FeCl₃ | 25°C | 6 h | ~75% |
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks for methoxy (~δ 3.8 ppm), propoxy (δ 1.0–1.6 ppm for -CH₂-; δ 3.4–4.0 ppm for -OCH₂-), and aromatic protons (δ 6.8–7.5 ppm).
- ¹³C NMR : Carboxylic acid carbon (~δ 170 ppm), aromatic carbons (δ 110–160 ppm), and ether carbons.
- IR Spectroscopy : Strong C=O stretch (~1680–1720 cm⁻¹), C-O stretches for ethers (~1250 cm⁻¹).
- Mass Spectrometry : Molecular ion peak (M⁺) at m/z corresponding to C₁₁H₁₃ClO₄ (exact mass: 260.05 g/mol).
Reference Data : Compare with spectral libraries such as NIST Chemistry WebBook for analogous compounds (e.g., 3-Hydroxy-4-methoxybenzoic acid) .
Q. What safety protocols are essential when handling chlorinated benzoic acids?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions involving volatile reagents (e.g., Cl₂).
- Ventilation : Ensure adequate airflow to prevent inhalation of fine particles or vapors.
- Storage : Keep in airtight containers away from light and moisture. Refer to SDS guidelines for specific storage conditions .
Advanced Questions
Q. How can computational retrosynthesis tools optimize the synthetic pathway for this compound?
Methodological Answer: AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose high-yield routes. For example:
- Retrosynthesis : Prioritize steps with high plausibility scores (>0.5) and minimal by-products.
- Parameters : Adjust "Top-N results" to 6 and use heuristic relevance models (e.g., Template_relevance Reaxys) to rank feasible precursors .
Q. Table 2. AI-Generated Route Optimization
| Model | Plausibility Score | By-Products Identified |
|---|---|---|
| Template_relevance Reaxys | 0.78 | <5% |
| BKMS_METABOLIC | 0.65 | ~10% |
Q. How can researchers resolve contradictions in melting point or spectral data across literature sources?
Methodological Answer:
- Cross-Validation : Compare NMR/IR data with authenticated standards (e.g., NIST reference compounds) .
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities. For example, a study on 4-hydroxybenzoic acid derivatives found that recrystallization improved purity from 92% to >99% .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to confirm melting points under controlled heating rates.
Q. What strategies minimize by-products during the propoxylation step?
Methodological Answer:
- Stoichiometric Control : Use a 1.2:1 molar ratio of propyl bromide to phenolic precursor to avoid over-alkylation.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Temperature Gradients : Gradual heating (e.g., 60°C → 80°C) reduces side reactions. Evidence from custom synthesis protocols suggests these adjustments reduce by-products to <8% .
Q. How can the bioactivity of this compound be evaluated in drug discovery?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Test against cyclooxygenase (COX) or lipoxygenase using fluorometric assays.
- Receptor Binding : Radioligand displacement studies for GPCR targets.
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing propoxy with ethoxy) and compare IC₅₀ values. Analogous compounds with trifluoromethyl groups showed enhanced activity in agrochemical studies .
Q. Table 3. Spectral Data Comparison
| Technique | Expected Signal for Target Compound | Reference Compound (NIST) |
|---|---|---|
| ¹H NMR (δ ppm) | 7.2 (s, 1H, Ar-H) | 7.1 (s, 1H, Ar-H in 3-Hydroxy-4-methoxybenzoic acid) |
| IR (cm⁻¹) | 1685 (C=O) | 1690 (C=O) |
Q. Table 4. Solubility Profile
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| Ethanol | 45 | 25°C, stirred |
| Dichloromethane | 12 | 25°C, sonicated |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
